(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
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Overview
Description
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the allyl and methyl groups: The allyl group can be introduced via an allylation reaction, while the methyl group can be introduced through a methylation reaction using suitable reagents.
Formation of the imine linkage: The final step involves the condensation of the benzo[d]thiazole derivative with 4-cyanobenzaldehyde under basic conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: Benzo[d]thiazole derivatives have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.
Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
Industry
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Organic Electronics: It can be used in the development of organic semiconductors for applications in electronic devices.
Mechanism of Action
The biological activity of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is primarily attributed to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylbenzo[d]thiazole: Known for its antimicrobial properties.
3-Methylbenzo[d]thiazol-methylquinolinium derivatives: Exhibits antibacterial activity.
Uniqueness
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is unique due to the presence of the allyl and cyanobenzamide groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-cyano-N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-3-11-22-17-13(2)5-4-6-16(17)24-19(22)21-18(23)15-9-7-14(12-20)8-10-15/h3-10H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETGFGKNYIULLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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